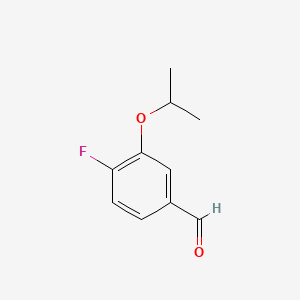

4-Fluoro-3-isopropoxybenzaldehyde

Descripción

BenchChem offers high-quality 4-Fluoro-3-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-fluoro-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJUUYKZFWNVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 4-Fluoro-3-isopropoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-isopropoxybenzaldehyde (CAS No. 1236365-81-3), a substituted aromatic aldehyde of increasing interest in the fields of medicinal chemistry and advanced materials synthesis. While detailed experimental data for this specific compound is sparse in publicly accessible literature, this document, leveraging expert analysis of its structural analogues and foundational chemical principles, aims to serve as a critical resource for researchers, chemists, and drug development professionals. We will explore its core chemical and physical properties, propose a robust synthetic pathway, analyze its expected spectroscopic signature, discuss its potential applications as a versatile building block, and provide essential safety and handling guidelines based on data from closely related compounds.

Core Chemical Identity and Physicochemical Properties

4-Fluoro-3-isopropoxybenzaldehyde is a bifunctional organic compound featuring an electron-withdrawing aldehyde group and two ether-based substituents on a benzene ring. The presence of a fluorine atom at the C4 position and an isopropoxy group at the C3 position creates a unique electronic and steric profile, making it a valuable intermediate for introducing this specific substitution pattern into more complex molecules.

Its key identifiers and computed properties are summarized below. It is important to note that experimental physical properties such as melting and boiling points have not been widely reported in peer-reviewed literature to date.

| Property | Value | Source(s) |

| CAS Number | 1236365-81-3 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| InChI Key | OYJUUYKZFWNVGB-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=O)C=C1)F | [2] |

| Predicted XlogP | 2.3 | [2] |

| Purity (Typical) | ≥98% | [1] |

Table 1: Chemical Identifiers and Basic Properties.

Proposed Synthesis and Chemical Reactivity

The proposed pathway begins with the commercially available precursor, 3-Fluoro-4-hydroxybenzaldehyde.[5][6]

Caption: Proposed Williamson Ether Synthesis for 4-Fluoro-3-isopropoxybenzaldehyde.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a proposed methodology and should be optimized for specific laboratory conditions.

-

Deprotonation: To a solution of 3-Fluoro-4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile) under an inert atmosphere (N₂ or Ar), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenoxide.

-

Nucleophilic Substitution (Sₙ2): Add 2-bromopropane or 2-iodopropane (1.1-1.3 eq) to the reaction mixture. Heat the reaction to a temperature of 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The Sₙ2 reaction involves the backside attack of the phenoxide nucleophile on the secondary alkyl halide.[7][8]

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-Fluoro-3-isopropoxybenzaldehyde.

Core Reactivity Profile

The chemical behavior of this molecule is dictated by its three primary functional groups:

-

Aldehyde: The aldehyde group is a versatile handle for a wide range of organic transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, reductive amination to form substituted benzylamines, and various olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons).

-

Fluorinated Aromatic Ring: The fluorine substituent increases the electrophilicity of the aromatic ring, potentially making it more susceptible to nucleophilic aromatic substitution (SₙAr) under harsh conditions, though the electron-donating isopropoxy group partially mitigates this.[9][10] The C-F bond itself is generally stable.

-

Isopropoxy Ether: The ether linkage is chemically robust and stable to most reaction conditions that do not involve strong acids (e.g., HBr, HI) at high temperatures.

Spectroscopic Analysis (Predicted)

While publicly available spectra are scarce[2], the expected NMR signature can be predicted based on its structure and data from analogous compounds.[11][12]

-

¹H NMR:

-

Aldehyde Proton: A singlet peak is expected between δ 9.8-10.0 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will appear as complex multiplets between δ 7.0-7.8 ppm, showing both H-H and H-F coupling.

-

Isopropoxy Group: A septet (methine, -CH-) is expected around δ 4.6-4.8 ppm, coupled to the six methyl protons. A doublet (methyl, -CH₃) integrating to 6H will appear further upfield, around δ 1.3-1.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal is expected around δ 190-192 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).

-

Isopropoxy Carbons: The methine carbon should appear around δ 70-72 ppm, and the methyl carbons around δ 21-23 ppm.

-

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the ring.

Applications in Research and Drug Discovery

Substituted benzaldehydes are fundamental building blocks in organic synthesis. The specific combination of fluorine and an isopropoxy group makes 4-Fluoro-3-isopropoxybenzaldehyde particularly relevant to the pharmaceutical and agrochemical industries.

Role in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance key pharmacokinetic properties.[13][14] Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity (logP), which influences absorption and distribution.[15]

The isopropoxy group, being bulkier than a methoxy or ethoxy group, can serve as a "lipophilic knob" to probe steric pockets in enzyme active sites or protein receptors. This can lead to improved binding selectivity and potency. Therefore, this compound is an excellent starting point or intermediate for synthesizing novel therapeutic agents.

Caption: Role as a versatile scaffold in a drug discovery workflow.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is widely available for 4-Fluoro-3-isopropoxybenzaldehyde. However, a reliable hazard assessment can be made by examining the SDS of structurally similar compounds. Analogues such as 4-Fluoro-3-phenoxybenzaldehyde, 4-Isopropoxybenzaldehyde, and other substituted fluorobenzaldehydes consistently report similar hazards.[16][17][18][19]

| Hazard Class | GHS Hazard Statement(s) | Basis on Analogy |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [16] |

| Skin Irritation | H315: Causes skin irritation | [17][19] |

| Eye Irritation | H319: Causes serious eye irritation | [16][17][19] |

| Respiratory Irritation | H335: May cause respiratory irritation | [19] |

Table 2: Anticipated Hazard Profile based on Structural Analogues.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Disclaimer: The safety information provided is for guidance only and is based on data for structurally related compounds. Always consult the substance-specific Safety Data Sheet provided by the supplier before handling.

References

Sources

- 1. 4-Fluoro-3-isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 4-fluoro-3-isopropoxybenzaldehyde (C10H11FO2) [pubchemlite.lcsb.uni.lu]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. francis-press.com [francis-press.com]

- 5. ossila.com [ossila.com]

- 6. L19325.06 [thermofisher.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. rsc.org [rsc.org]

- 12. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 15. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 16. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Fluoro-3-nitrobenzaldehyde | C7H4FNO3 | CID 598129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4-Fluoro-3-isopropoxybenzaldehyde

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 4-fluoro-3-isopropoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice. Our approach is rooted in a self-validating system of protocols, ensuring scientific integrity and trustworthy results.

Introduction: The Significance of Structural Certainty

4-Fluoro-3-isopropoxybenzaldehyde (C₁₀H₁₁FO₂) is an aromatic aldehyde with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The precise arrangement of its constituent atoms—the fluorine, isopropoxy, and aldehyde groups on the benzene ring—is critical to its reactivity and, ultimately, its utility.[2] An unambiguous structural determination is paramount to predict its chemical behavior, ensure purity, and meet regulatory requirements.

The process of structure elucidation is a systematic investigation to determine the molecular structure of a compound.[3] It involves a combination of spectroscopic and spectrometric techniques to piece together the molecular puzzle, from the elemental composition to the exact connectivity and spatial arrangement of atoms.[4]

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structural elucidation is to establish the molecular formula.[5] For 4-fluoro-3-isopropoxybenzaldehyde, the formula is C₁₀H₁₁FO₂. This is typically confirmed through a combination of mass spectrometry, to determine the molecular weight, and elemental analysis.[4]

The molecular weight of C₁₀H₁₁FO₂ is 182.19 g/mol .[1] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

From the molecular formula, we can calculate the Index of Hydrogen Deficiency (IHD) , also known as the degree of unsaturation. The IHD indicates the number of rings and/or multiple bonds within a molecule.

IHD Calculation: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₀H₁₁FO₂: IHD = 10 - (11/2) - (1/2) + (0/2) + 1 = 10 - 5.5 - 0.5 + 1 = 5

An IHD of 5 suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, consistent with the aldehyde's carbonyl group (C=O).

The Elucidation Workflow: A Multi-Technique Approach

A combination of spectroscopic methods is essential for a comprehensive structural analysis.[3] No single technique provides all the necessary information, but together they offer a complete picture of the molecule.

Here is a logical workflow for the structural elucidation of 4-fluoro-3-isopropoxybenzaldehyde:

Caption: A typical workflow for the structural elucidation of an organic compound.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry is a powerful tool for determining the molecular weight and can offer clues about the structure through fragmentation patterns.[6] Aromatic aldehydes, in particular, tend to show a strong molecular ion peak.[6]

Expected Observations for 4-Fluoro-3-isopropoxybenzaldehyde:

-

Molecular Ion (M⁺): A prominent peak at m/z = 182, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

α-Cleavage: The loss of the hydrogen atom from the aldehyde group is a common fragmentation for aldehydes, leading to an [M-1]⁺ peak at m/z = 181.[7][8] Another α-cleavage can result in the loss of the entire CHO group, giving an [M-29]⁺ peak at m/z = 153.[8]

-

Loss of the Isopropoxy Group: Cleavage of the ether bond can lead to the loss of the isopropoxy radical (•OCH(CH₃)₂) or a propylene molecule (CH₂=CHCH₃) through rearrangement, resulting in significant fragment ions.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3][9]

Expected IR Absorptions for 4-Fluoro-3-isopropoxybenzaldehyde:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050-3100 | C-H stretch | Aromatic C-H | Confirms the presence of the benzene ring.[10] |

| ~2980 | C-H stretch | Aliphatic C-H | Indicates the isopropoxy group. |

| ~2870 & ~2770 | C-H stretch | Aldehyde C-H | These two distinct peaks are characteristic of an aldehyde.[11][12] |

| ~1700 | C=O stretch | Carbonyl | A strong, sharp peak confirming the aldehyde. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[10][11][12] |

| ~1600 & ~1480 | C=C stretch | Aromatic Ring | Confirms the benzene ring.[10] |

| ~1250 | C-O stretch | Aryl Ether | Indicates the isopropoxy group attached to the ring. |

| ~1200 | C-F stretch | Aryl Fluoride | Confirms the presence of the fluorine atom on the ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

Data Acquisition: An IR beam is passed through the crystal, and the sample's absorption of specific frequencies is measured.

-

Spectrum Generation: The data is processed to generate an IR spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[5][13] For this molecule, ¹⁹F NMR would also be highly informative.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Predicted ¹H NMR Data for 4-Fluoro-3-isopropoxybenzaldehyde:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 | Singlet (s) | 1H | Aldehyde-H | Aldehyde protons are highly deshielded and appear far downfield.[12] |

| ~7.5-7.8 | Multiplet (m) | 3H | Aromatic-H | The exact splitting pattern will depend on coupling constants between the aromatic protons and with the fluorine atom. |

| ~4.7 | Septet (sept) | 1H | O-CH-(CH₃)₂ | The methine proton of the isopropoxy group is split by the six equivalent methyl protons. |

| ~1.4 | Doublet (d) | 6H | O-CH-(CH ₃)₂ | The six equivalent methyl protons are split by the single methine proton. |

¹³C NMR Spectroscopy

¹³C NMR provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data for 4-Fluoro-3-isopropoxybenzaldehyde:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~191 | Carbonyl | Aldehyde C=O |

| ~160 (d) | Aromatic | C-F |

| ~148 (d) | Aromatic | C-O |

| ~132 | Aromatic | C-CHO |

| ~128 (d) | Aromatic | CH |

| ~118 (d) | Aromatic | CH |

| ~115 (d) | Aromatic | CH |

| ~72 | Aliphatic | O-C H-(CH₃)₂ |

| ~22 | Aliphatic | O-CH-(C H₃)₂ |

Note: Carbons coupled to fluorine will appear as doublets due to C-F coupling.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse sequences are run to acquire ¹H and ¹³C spectra.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum.

Data Synthesis and Final Structure Confirmation

The final step is to integrate the data from all techniques to build a coherent and self-validating structural assignment.[5]

-

MS confirms the molecular formula C₁₀H₁₁FO₂ and an IHD of 5.

-

IR confirms the presence of an aromatic ring, an aldehyde, and an ether linkage.

-

¹H NMR shows the characteristic aldehyde proton, the isopropoxy group (septet and doublet), and the aromatic protons.

-

¹³C NMR confirms the number of unique carbons and their types (aldehyde, aromatic, aliphatic).

The combined data unequivocally supports the structure of 4-fluoro-3-isopropoxybenzaldehyde .

Caption: The confirmed chemical structure of 4-fluoro-3-isopropoxybenzaldehyde.

Safety Considerations

As with any chemical, proper handling is essential. 4-Fluoro-3-isopropoxybenzaldehyde should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[14] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 181-187. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. Retrieved from [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Russian Chemical Reviews, 85(11), 1193-1221. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. Organic Chemistry II Key Term. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-isopropoxybenzaldehyde (C10H11FO2). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]

-

Dopfer, O., et al. (2010). IR spectra of protonated benzaldehyde clusters, C₇H₇O⁺–Ln (L=Ar,N₂;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4), 044310. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]

-

Capot Chemical. (2013, August 26). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 15). 4-Isopropoxybenzaldehyde Safety Data Sheet. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Angene. (n.d.). Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Isopropoxybenzaldehyde. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. 4-Fluoro-3-isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. fiveable.me [fiveable.me]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. GCMS Section 6.11.4 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 4-Fluoro-3-isopropoxybenzaldehyde

CAS Number: 1236365-81-3 Molecular Formula: C₁₀H₁₁FO₂ Molecular Weight: 182.19 g/mol

This technical guide provides an in-depth overview of 4-Fluoro-3-isopropoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in drug discovery and fine chemical synthesis. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to offer a robust and scientifically grounded resource.

Introduction and Chemical Profile

4-Fluoro-3-isopropoxybenzaldehyde belongs to the class of substituted benzaldehydes, which are pivotal building blocks in organic synthesis.[1] The molecule's structure, featuring a fluorine atom, an isopropoxy group, and a reactive aldehyde function on a benzene ring, suggests its potential as a versatile intermediate for creating more complex molecules with applications in medicinal chemistry and materials science.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1236365-81-3 | [3] |

| Molecular Formula | C₁₀H₁₁FO₂ | [4] |

| Molecular Weight | 182.19 | [4] |

| InChI Key | OYJUUYKZFWNVGB-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.3 | [4] |

| Purity (Typical) | ≥98% | [5] |

Proposed Synthetic Routes and Methodologies

While specific literature detailing the synthesis of 4-Fluoro-3-isopropoxybenzaldehyde is scarce, a logical and efficient synthetic pathway can be proposed based on well-established organic reactions. A likely two-step synthesis would involve the O-alkylation of a phenolic precursor followed by formylation, or the alkylation of a pre-existing aldehyde.

Route 1: Williamson Ether Synthesis from a Phenolic Precursor

A highly plausible and widely used method for forming the ether linkage is the Williamson ether synthesis.[5][6][7][8] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[9]

Step 1: Synthesis of 4-Fluoro-3-isopropoxybenzaldehyde from 3-Fluoro-4-hydroxybenzaldehyde

The starting material, 3-fluoro-4-hydroxybenzaldehyde, is a commercially available compound.[10] The synthesis would proceed by reacting it with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base.

Sources

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - 4-fluoro-3-isopropoxybenzaldehyde (C10H11FO2) [pubchemlite.lcsb.uni.lu]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. biosynth.com [biosynth.com]

physical and chemical properties of 4-Fluoro-3-isopropoxybenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-isopropoxybenzaldehyde

Introduction

4-Fluoro-3-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a significant building block in the fields of medicinal chemistry and advanced material synthesis. Its unique molecular architecture, characterized by the presence of an electron-withdrawing fluorine atom and an electron-donating isopropoxy group ortho and para to a reactive aldehyde function, imparts a nuanced reactivity profile. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the core physical and chemical properties of this compound. We will delve into its structural characterization, chemical reactivity, plausible synthetic pathways, and its strategic importance in the design of novel bioactive molecules, grounding all claims in authoritative data and established scientific principles.

Molecular Identity and Core Physicochemical Properties

The foundational attributes of a chemical entity are critical for its application in synthesis and material science. The properties of 4-Fluoro-3-isopropoxybenzaldehyde are summarized below. It is important to note that while some data is empirically determined, other values are predicted based on well-established computational models or inferred from structurally analogous compounds, a common practice in chemical research for novel entities.

Table 1: Core Properties of 4-Fluoro-3-isopropoxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |

| Molecular Weight | 182.19 g/mol | [1] |

| Monoisotopic Mass | 182.07431 Da | [2] |

| CAS Number | 1236365-81-3 | [1][3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid (inferred) | [4][5] |

| Boiling Point | ~252 °C (Predicted for isomer) | [6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, DMSO) and insoluble in water. | [7] |

| InChI Key | OYJUUYKZFWNVGB-UHFFFAOYSA-N | [1][2] |

| Predicted XlogP | 2.3 | [2] |

Expert Insights on Physicochemical Properties:

-

Appearance & State: The physical state is not definitively documented in readily available literature. However, structurally similar compounds like 4-isopropoxybenzaldehyde exist as liquids[4][5], while the more complex 4-fluoro-3-phenoxybenzaldehyde is a crystalline powder[7]. The relatively low molecular weight of the target compound suggests it is likely a high-boiling liquid or a solid with a low melting point at standard temperature and pressure.

-

Solubility Profile: The predicted octanol-water partition coefficient (XlogP) of 2.3 indicates moderate lipophilicity[2]. This supports the inferred solubility in organic solvents and poor aqueous solubility, a key consideration for reaction solvent selection and purification procedures like liquid-liquid extraction.

Spectroscopic and Structural Characterization

Verifying the identity and purity of a chemical intermediate is the cornerstone of reliable and reproducible research. A multi-technique spectroscopic approach is essential for the unambiguous characterization of 4-Fluoro-3-isopropoxybenzaldehyde.

Expected Spectroscopic Signatures:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift of ~9.8-10.0 ppm. The aromatic region should display complex multiplets corresponding to the three protons on the benzene ring. A septet for the methine proton (-CH-) of the isopropoxy group will appear around 4.6-4.8 ppm, coupled to a doublet for the six equivalent methyl protons (-CH₃) at approximately 1.3-1.4 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon is the most deshielded, appearing around 190-192 ppm. The aromatic carbons will resonate between 110-165 ppm, with the carbon atom directly bonded to the fluorine exhibiting a large coupling constant (¹JCF). The isopropoxy group will show two signals: one for the methine carbon (~72 ppm) and one for the methyl carbons (~22 ppm).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This analysis will show a single resonance for the fluorine atom, with its precise chemical shift and multiplicity determined by coupling to adjacent aromatic protons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorption bands include a strong, sharp C=O stretch for the aldehyde at ~1700-1685 cm⁻¹, C-O-C stretching vibrations for the ether linkage around 1250-1200 cm⁻¹, and a C-F bond stretch at approximately 1200-1100 cm⁻¹.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z 182. Common fragmentation patterns would include the loss of an isopropyl group ([M-43]⁺) or a propene molecule from the isopropoxy moiety. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which is valuable for advanced mass spectrometry analysis[2].

Workflow for Structural Verification

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocol: HPLC-MS Analysis

This protocol outlines a self-validating system for confirming the identity and purity of the target compound.

-

Sample Preparation: Accurately prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade acetonitrile. Create a working solution by diluting the stock 1:100 with a 50:50 mixture of acetonitrile and deionized water.

-

Instrumentation:

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 325 °C.

-

-

Data Analysis & Validation:

-

Purity: Integrate the peak area of the compound in the UV chromatogram (monitored at ~254 nm). Purity is expressed as the percentage of the main peak area relative to all detected peaks.

-

Identity: Extract the mass spectrum for the main chromatographic peak. The system is validated if the observed mass of the protonated molecule [M+H]⁺ is 183.0816, which is within a 5 ppm mass accuracy tolerance of the theoretical value for C₁₀H₁₂FO₂⁺.

-

Chemical Reactivity and Synthetic Profile

The synthetic utility of 4-Fluoro-3-isopropoxybenzaldehyde is dictated by the interplay of its three functional groups. The aldehyde is a versatile handle for constructing larger molecules, while the substituted aromatic ring provides a stable scaffold.

Reactivity Profile:

-

Aldehyde Group: This is the primary site for transformations. It readily undergoes nucleophilic addition reactions. It is susceptible to oxidation to the corresponding carboxylic acid under strong oxidizing agents and can be reduced to a primary alcohol using reducing agents like sodium borohydride. Its most valuable reactions in drug discovery are condensations, such as the formation of imines (Schiff bases) with primary amines, which is a key step in reductive amination protocols.[9]

-

Aromatic Ring: The ring's reactivity towards electrophilic aromatic substitution is governed by the directing effects of its substituents. The isopropoxy group is a moderately activating, ortho-, para-director, while the aldehyde and fluorine are deactivating, meta-directors. The positions ortho and para to the isopropoxy group are C2 and C5. The C5 position is already occupied by the aldehyde. Therefore, electrophilic substitution is most likely to occur at the C2 position, which is ortho to the isopropoxy group and meta to the aldehyde.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A logical and efficient route to synthesize 4-Fluoro-3-isopropoxybenzaldehyde is via the Williamson ether synthesis, starting from the commercially available 4-Fluoro-3-hydroxybenzaldehyde. This method is widely used for preparing ethers due to its reliability and generally good yields.[10]

Caption: Proposed Synthesis of the Target Compound.

Experimental Protocol: Synthesis

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-Fluoro-3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF) as the solvent.

-

Reaction Initiation: Add 2-bromopropane (1.2 eq) to the stirred suspension.

-

Reaction Conditions: Heat the mixture to 80 °C and maintain for 4-6 hours. The causality for using a polar aprotic solvent like DMF is to effectively solvate the cation of the base, thereby increasing the nucleophilicity of the resulting phenoxide. The temperature is elevated to overcome the activation energy of the Sₙ2 reaction.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The aqueous wash removes the inorganic salts and residual DMF.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[11] Fluorinated compounds like 4-Fluoro-3-isopropoxybenzaldehyde are valuable because the fluorine atom can improve metabolic stability, binding affinity, and bioavailability.[12]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the acidity of nearby protons, influencing hydrogen bonding capabilities.

-

Lipophilicity & Permeability: The isopropoxy group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The combination of the fluoro and isopropoxy groups allows for fine-tuning of the molecule's overall physicochemical properties to achieve an optimal balance for drug absorption and distribution.

This compound serves as a versatile intermediate for synthesizing a range of potential therapeutics, from kinase inhibitors to anti-inflammatory agents.[7][12]

Caption: Structure-Property Relationships in Drug Design.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-isopropoxybenzaldehyde is not widely available, a reliable hazard assessment can be made based on structurally related compounds.

Table 2: Anticipated Hazard Profile

| Hazard Class | Description | Precautionary Statement | Source (Analogous Compounds) |

| Acute Toxicity (Oral) | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | [13][14] |

| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14][15] |

| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15][16] |

| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. | [4][16] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always handle this chemical in a fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.[4][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused product should be treated as hazardous chemical waste.

Conclusion

4-Fluoro-3-isopropoxybenzaldehyde is a chemical intermediate of significant value, particularly for applications in pharmaceutical research and development. Its well-defined structure provides a unique combination of reactivity and modulatory physicochemical properties. The aldehyde group offers a reliable point for synthetic elaboration, while the fluorine and isopropoxy substituents provide medicinal chemists with powerful tools to enhance the drug-like properties of lead compounds. A thorough understanding of its characterization, reactivity, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation chemical entities.

References

-

4-fluoro-3-isopropoxybenzaldehyde (C10H11FO2). PubChemLite. [Link]

-

4-Fluoro-3-phenoxybenzaldehyde. SpectraBase. [Link]

-

4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068. PubChem. [Link]

-

Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. PrepChem.com. [Link]

-

4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077. PubChem. [Link]

-

MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Capot Chemical. [Link]

-

Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. TSI Journals. [Link]

-

The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. Autech Industry Co.,Limited. [Link]

-

SAFETY DATA SHEET - 4-Fluorobenzaldehyde. Fisher Scientific. [Link]

-

Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH National Library of Medicine. [Link]

-

Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. ACS Publications. [Link]

- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

- Preparation of aromatic aldehydes.

-

Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. MDPI. [Link]

-

3-Fluoro-4-isopropoxy-benzaldehyde. Reagentia. [Link]

-

Pseudonatural Products for Chemical Biology and Drug Discovery. NIH National Library of Medicine. [Link]

-

Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One. [Link]

Sources

- 1. 4-Fluoro-3-isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 4-fluoro-3-isopropoxybenzaldehyde (C10H11FO2) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-Isopropoxybenzaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Fluoro-2-isopropoxybenzaldehyde CAS#: 1289162-65-7 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom | PLOS One [journals.plos.org]

- 12. nbinno.com [nbinno.com]

- 13. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. capotchem.com [capotchem.com]

- 15. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Utility of 4-Fluoro-3-isopropoxybenzaldehyde in Contemporary Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of 4-Fluoro-3-isopropoxybenzaldehyde, a substituted benzaldehyde derivative of increasing importance in the landscape of pharmaceutical and agrochemical research. We will explore its fundamental physicochemical properties, logical synthesis strategies, analytical characterization, and its role as a versatile building block in the development of novel bioactive molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage the unique structural attributes of this compound.

Core Molecular Attributes and Physicochemical Profile

4-Fluoro-3-isopropoxybenzaldehyde is a strategically designed aromatic aldehyde. The presence of a fluorine atom at the C4 position and an isopropoxy group at the C3 position of the benzaldehyde scaffold imparts a unique combination of electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity of a parent molecule, while the isopropoxy group can modulate lipophilicity and solubility.

The fundamental properties of 4-Fluoro-3-isopropoxybenzaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |

| Molecular Weight | 182.194 g/mol | [1][2] |

| CAS Number | 1236365-81-3 | [1][2] |

| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)C=O)F | [3] |

| InChIKey | OYJUUYKZFWNVGB-UHFFFAOYSA-N | [1][2][3] |

| Purity (typical) | ≥98% | [1][2] |

| Storage Conditions | Room temperature, under an inert atmosphere | [1] |

Rationale and Methodologies for Synthesis

The synthesis of 4-Fluoro-3-isopropoxybenzaldehyde is not extensively detailed in readily available literature, suggesting its status as a specialized reagent. However, a logical and efficient synthetic route can be devised based on established organic chemistry principles, particularly the Williamson ether synthesis. This approach utilizes the readily available precursor, 4-fluoro-3-hydroxybenzaldehyde.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most probable synthetic route involves the O-alkylation of 4-fluoro-3-hydroxybenzaldehyde with an isopropylating agent in the presence of a suitable base.

Caption: Proposed Williamson Ether Synthesis of 4-Fluoro-3-isopropoxybenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Williamson ether synthesis with phenolic substrates.

-

Reactant Preparation: To a solution of 4-fluoro-3-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkylating Agent: Add the isopropylating agent (e.g., 2-bromopropane or isopropyl iodide, 1.2-1.5 eq) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Fluoro-3-isopropoxybenzaldehyde.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 4-Fluoro-3-isopropoxybenzaldehyde is critical for its application in sensitive downstream syntheses. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (singlet, ~9.8-10.0 ppm), aromatic protons (multiplets, ~7.0-7.8 ppm), the methine proton of the isopropoxy group (septet, ~4.6-4.8 ppm), and the methyl protons of the isopropoxy group (doublet, ~1.3-1.4 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~190-192 ppm), aromatic carbons (some showing C-F coupling), and the carbons of the isopropoxy group. |

| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight. |

| HPLC/GC | A single major peak indicating high purity (typically ≥98%). |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Start" [label="Synthesized\n4-Fluoro-3-isopropoxybenzaldehyde", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Purity_Check" [label="Purity Assessment\n(HPLC/GC)"]; "Identity_Confirmation" [label="Identity Confirmation"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; "MS" [label="Mass Spectrometry"]; "Final_Product" [label="Qualified Product\n(≥98% Purity)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Purity_Check"; "Start" -> "Identity_Confirmation"; "Identity_Confirmation" -> "NMR"; "Identity_Confirmation" -> "MS"; "Purity_Check" -> "Final_Product"; "NMR" -> "Final_Product"; "MS" -> "Final_Product"; }

Caption: Analytical workflow for the quality control of 4-Fluoro-3-isopropoxybenzaldehyde.

Applications in Drug Discovery and Development

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceutical compounds. The unique substitution pattern of 4-Fluoro-3-isopropoxybenzaldehyde makes it a valuable building block for several reasons:

-

Scaffold for Heterocyclic Synthesis: The aldehyde functionality is a versatile handle for constructing various heterocyclic ring systems, which are prevalent in medicinal chemistry.

-

Modulation of Pharmacokinetic Properties: The fluorine atom can block metabolic oxidation at the para-position, potentially increasing the half-life of a drug candidate. The isopropoxy group can fine-tune the lipophilicity, impacting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Lead Optimization: In a lead optimization campaign, the 3-isopropoxy-4-fluorophenyl moiety can be introduced to explore structure-activity relationships (SAR) and enhance target engagement.

While specific examples of marketed drugs containing the 4-Fluoro-3-isopropoxybenzaldehyde core are not readily identifiable, its structural motifs are present in numerous patented compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Safety, Handling, and Storage

As with any laboratory chemical, 4-Fluoro-3-isopropoxybenzaldehyde should be handled with appropriate care. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds such as 4-fluoro-3-hydroxybenzaldehyde suggest that it may cause skin, eye, and respiratory irritation.[4]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. An inert atmosphere is recommended for long-term storage to prevent oxidation of the aldehyde group.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

4-Fluoro-3-isopropoxybenzaldehyde is a valuable and strategically designed chemical intermediate. Its unique combination of a reactive aldehyde group, a metabolically robust fluorine atom, and a lipophilicity-modulating isopropoxy group makes it a powerful tool for medicinal chemists. A logical and efficient synthesis via Williamson etherification of 4-fluoro-3-hydroxybenzaldehyde provides access to this compound. Rigorous analytical characterization is essential to ensure its quality for use in the synthesis of novel pharmaceutical and agrochemical agents. As the demand for more sophisticated and effective small molecules continues to grow, the utility of such precisely functionalized building blocks will undoubtedly increase.

References

-

PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-isopropoxybenzaldehyde (C10H11FO2). Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

Sources

spectral data for 4-Fluoro-3-isopropoxybenzaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectral Data of 4-Fluoro-3-isopropoxybenzaldehyde

Introduction

4-Fluoro-3-isopropoxybenzaldehyde is an aromatic organic compound featuring a benzaldehyde core trisubstituted with fluoro, isopropoxy, and formyl groups. As a functionalized benzaldehyde, it holds potential as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science, where precise structural confirmation is paramount. The interplay of its electron-withdrawing (fluoro, aldehyde) and electron-donating (isopropoxy) substituents creates a unique electronic and structural profile, making spectroscopic analysis a critical tool for its identification and characterization.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. Due to the limited availability of publicly accessible, experimentally-derived spectral data for this specific molecule (CAS 1236365-81-3), this document provides a robust, theory-based prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in foundational spectroscopic principles and data from analogous structures. Furthermore, this guide provides detailed, field-proven protocols for acquiring such data, ensuring a self-validating framework for researchers who synthesize or utilize this compound.

Molecular Structure and Spectroscopic Overview

The structure of 4-Fluoro-3-isopropoxybenzaldehyde forms the basis for all spectral predictions. The numbering convention used for NMR assignments is shown below.

Caption: Molecular structure of 4-Fluoro-3-isopropoxybenzaldehyde with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for both ¹H and ¹³C NMR are provided below.

Expertise & Causality: NMR Experimental Protocol

The quality of NMR data is directly dependent on meticulous sample preparation.[1] The following protocol is a self-validating system designed to minimize artifacts and maximize spectral resolution.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-20 mg of 4-Fluoro-3-isopropoxybenzaldehyde for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for nonpolar organic compounds.[1] Ensure the sample dissolves completely, using gentle vortexing if necessary.

-

Filtration and Transfer: To remove any particulate matter that could disrupt magnetic field homogeneity, filter the solution through a pipette plugged with a small amount of glass wool or a Kimwipe directly into a high-quality 5 mm NMR tube.[3] The final sample height should be 4-5 cm.[2]

-

Final Preparation: Cap the NMR tube securely. Thoroughly wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any dust or fingerprints.

-

Spectrometer Setup: Insert the tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field and shim to optimize its homogeneity, which is crucial for high resolution.[1]

-

Data Acquisition: Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with 8 to 16 scans. For the less sensitive ¹³C nucleus, more scans will be required.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The aromatic region will show three distinct signals. The aldehyde proton will be the most downfield signal. The isopropoxy group will present as a septet and a doublet. Fluorine coupling will further split the signals of adjacent protons.

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H7 (-CHO) | 9.85 - 9.95 | Doublet (d) | ⁴JHF ≈ 2-3 Hz | 1H |

| H6 | 7.50 - 7.60 | Doublet (d) | ³JHH ≈ 8.5 Hz | 1H |

| H2 | 7.45 - 7.55 | Doublet of doublets (dd) | ³JHF ≈ 5-6 Hz, ⁴JHH ≈ 2.0 Hz | 1H |

| H5 | 7.25 - 7.35 | Doublet of doublets (dd) | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 8-9 Hz | 1H |

| H8 (-CH(CH₃)₂) | 4.60 - 4.75 | Septet (sept) | ³JHH ≈ 6.0 Hz | 1H |

| H9, H10 (-CH(CH₃)₂) | 1.35 - 1.45 | Doublet (d) | ³JHH ≈ 6.0 Hz | 6H |

Rationale for Predictions:

-

Aldehyde Proton (H7): The aldehyde proton is highly deshielded and typically appears around 9.8-10.0 ppm.[4] It will experience long-range coupling to the fluorine at position 4, resulting in a narrow doublet (⁴JHF).

-

Aromatic Protons (H2, H5, H6): These protons resonate in the aromatic region (7.0-8.0 ppm).

-

H6: Is ortho to the electron-withdrawing aldehyde group, making it relatively downfield. It is coupled only to H5, appearing as a doublet.

-

H2: Is ortho to the aldehyde and meta to the fluorine. It will be split into a doublet by H6 (⁴JHH, small) and further split by the fluorine (³JHF), appearing as a doublet of doublets.[5]

-

H5: Is ortho to the fluorine and meta to the aldehyde. It will be split into a doublet by H6 (³JHH, large) and further split by the fluorine (⁴JHF), also appearing as a doublet of doublets.[6]

-

-

Isopropoxy Protons (H8, H9/10):

-

H8 (methine): The CH proton is attached to an oxygen atom, shifting it downfield to ~4.6 ppm. It is split by the six equivalent methyl protons, resulting in a septet.

-

H9/10 (methyl): The two methyl groups are equivalent. Their six protons are split by the single methine proton, appearing as a strong doublet.

-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The spectrum will show 8 distinct signals, as C9 and C10 are equivalent. Carbons near the fluorine atom will exhibit C-F coupling, which can be a powerful diagnostic tool.

| Assigned Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C7 (CHO) | 190 - 192 | Doublet (d) | ⁴JCF ≈ 3-5 Hz |

| C4 (C-F) | 162 - 165 | Doublet (d) | ¹JCF ≈ 250-260 Hz |

| C3 (C-O) | 148 - 152 | Doublet (d) | ²JCF ≈ 12-15 Hz |

| C1 (C-CHO) | 131 - 134 | Singlet (s) | - |

| C5 | 125 - 128 | Doublet (d) | ³JCF ≈ 8-10 Hz |

| C6 | 118 - 121 | Singlet (s) | - |

| C2 | 115 - 118 | Doublet (d) | ²JCF ≈ 20-25 Hz |

| C8 (-CH(CH₃)₂) | 71 - 73 | Singlet (s) | - |

| C9, C10 (-CH(CH₃)₂) | 21 - 23 | Singlet (s) | - |

Rationale for Predictions:

-

Carbonyl Carbon (C7): Aldehyde carbons are strongly deshielded, appearing around 191 ppm.[7] A small four-bond coupling to fluorine is expected.

-

Aromatic Carbons:

-

C4: The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted significantly downfield.[8]

-

C3 & C2: These carbons, ortho to the fluorine, will show significant two-bond coupling (²JCF). C3 is further shifted downfield by the attached oxygen.

-

C5: This carbon, meta to the fluorine, will show a smaller three-bond coupling (³JCF).

-

-

Aliphatic Carbons (C8, C9/10): These are in the typical upfield region for sp³ carbons. C8 is shifted downfield due to its attachment to oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[9]

Expertise & Causality: FT-IR Experimental Protocol

This protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet, a common and reliable method.

Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of 4-Fluoro-3-isopropoxybenzaldehyde with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.[10]

-

Pellet Pressing: Transfer the powder to a pellet press. Apply pressure according to the manufacturer's instructions (typically several tons) to form a transparent or translucent pellet. Cloudiness indicates insufficient grinding or moisture.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[11]

-

Sample Scan: Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Predicted Characteristic IR Absorption Bands

The spectrum of 4-Fluoro-3-isopropoxybenzaldehyde will be dominated by absorptions from the aldehyde, ether, and fluorinated aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3080 | C-H Stretch | Aromatic | Medium |

| ~2980, ~2940 | C-H Stretch | Aliphatic (isopropyl) | Medium |

| ~2840, ~2740 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) | Weak, but diagnostic |

| ~1705 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1280 | C-O Stretch | Aryl-Alkyl Ether (Aryl-O) | Strong |

| ~1250 | C-F Stretch | Aryl Fluoride | Strong |

| ~1120 | C-O Stretch | Aryl-Alkyl Ether (Alkyl-O) | Strong |

Rationale for Predictions:

-

C=O Stretch: The carbonyl stretch of an aromatic aldehyde is very strong and sharp, typically appearing around 1700 cm⁻¹.[12]

-

Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the appearance of two weak bands (a Fermi doublet) around 2840 cm⁻¹ and 2740 cm⁻¹.[12]

-

C-O and C-F Stretches: The spectrum will contain strong bands in the fingerprint region (below 1300 cm⁻¹) corresponding to the C-O stretching of the ether and the C-F stretch of the aryl fluoride.[13]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

Expertise & Causality: ESI-MS Experimental Protocol

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, producing intact molecular ions or protonated adducts with minimal fragmentation in the source.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.[14]

-

Dilution: Create a working solution by diluting the stock solution. A typical final concentration for ESI-MS is in the range of 1-10 µg/mL.[15] Overly concentrated samples can cause signal suppression and contaminate the instrument.

-

Filtration: If any precipitate is observed, the working solution must be filtered through a 0.22 or 0.45 µm syringe filter to prevent clogging the instrument's fluidics.[16]

-

Analysis: The solution is infused into the ESI source. The instrument will provide the m/z values of the ions generated. For fragmentation data (MS/MS), the molecular ion is selected and fragmented via collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₀H₁₁FO₂ is 182.07 g/mol . The mass spectrum will show the molecular ion and characteristic fragments resulting from the cleavage of the weakest bonds.

| Predicted m/z | Ion Formula | Description |

| 183.08 | [C₁₀H₁₂FO₂]⁺ | [M+H]⁺ (Protonated Molecule) |

| 205.06 | [C₁₀H₁₁FO₂Na]⁺ | [M+Na]⁺ (Sodium Adduct) |

| 182.07 | [C₁₀H₁₁FO₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 181.07 | [C₁₀H₁₀FO₂]⁺ | [M-H]⁺ (Loss of aldehyde H) |

| 153.07 | [C₉H₁₀FO]⁺ | [M-CHO]⁺ (Loss of formyl radical) |

| 140.06 | [C₇H₅FO]⁺˙ | [M-C₃H₆]⁺˙ (Loss of propene via rearrangement) |

| 139.04 | [C₇H₄FO₂]⁺ | [M-C₃H₇]⁺ (Loss of isopropyl radical) |

Predicted Fragmentation Pathway: Aromatic aldehydes and aryl ethers exhibit well-known fragmentation patterns.[17][18] The primary fragmentations for 4-Fluoro-3-isopropoxybenzaldehyde are expected to be the loss of the substituents from the aromatic ring.

Caption: Predicted major fragmentation pathways for 4-Fluoro-3-isopropoxybenzaldehyde in mass spectrometry.

Conclusion

This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of 4-Fluoro-3-isopropoxybenzaldehyde, grounded in established spectroscopic principles. The detailed experimental protocols offer a validated methodology for researchers to obtain high-quality data for this compound. By understanding the predicted spectral features—including the characteristic aldehyde proton signal and C-F couplings in NMR, the strong carbonyl and C-F/C-O stretches in IR, and the key fragmentation patterns in MS—scientists can confidently identify and characterize this valuable synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

-

13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. (2006). Magnetic Resonance in Chemistry. [Link]

-

NMR Sample Preparation. (n.d.). Bruker. [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (2006). ResearchGate. [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive. [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

-

4 Guidelines For FTIR PAT. (n.d.). METTLER TOLEDO. [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies. [Link]

-

Coupling of Protons with Fluorine Page. (2007). ResearchGate. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. [Link]

-

IR Spectrum Frequency Table. (n.d.). Scribd. [Link]

-

A precise determination of the H-H and H-F couplings in fluorobenzene. (1968). Journal of Molecular Spectroscopy. [Link]

-

The Duke NMR Center Coupling constants. (n.d.). Duke University. [Link]

-

Infrared spectroscopy correlation table. (n.d.). Wikipedia. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford, Department of Chemistry. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]

-

IR Tables. (n.d.). University of California, Santa Cruz. [Link]

-

IR Chart. (n.d.). Michigan State University. [Link]

-

The Duke NMR Center Coupling constants. (n.d.). Duke University. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

GCMS Section 6.13. (n.d.). Whitman College. [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]

-

SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. [Link]

-

Guidelines for mass spectrometric analysis. (n.d.). University of Bergen. [Link]

-

Supporting Information for 4-fluorobenzaldehyde. (2014). Royal Society of Chemistry. [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. organomation.com [organomation.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. tandfonline.com [tandfonline.com]

- 6. The Duke NMR Center Coupling constants [sites.duke.edu]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. eng.uc.edu [eng.uc.edu]

- 11. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 16. uib.no [uib.no]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. GCMS Section 6.13 [people.whitman.edu]

solubility of 4-Fluoro-3-isopropoxybenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-isopropoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Practical Approach to Understanding Solubility

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. 4-Fluoro-3-isopropoxybenzaldehyde, a key intermediate in the synthesis of various active pharmaceutical ingredients, presents a case where detailed solubility data is not extensively documented in public literature. This guide, therefore, adopts the perspective of a Senior Application Scientist to provide not just a compilation of available data, but a comprehensive manual on how to approach, determine, and interpret the solubility of this compound in relevant organic solvents. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols, and offer insights into data analysis, thereby empowering researchers to generate reliable and reproducible solubility profiles.

Introduction to 4-Fluoro-3-isopropoxybenzaldehyde

4-Fluoro-3-isopropoxybenzaldehyde is an aromatic aldehyde with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol [1][2]. Its structure, featuring a fluorine atom and an isopropoxy group on the benzene ring, imparts specific electronic and steric characteristics that influence its reactivity and physical properties, including solubility.

Table 1: Physicochemical Properties of 4-Fluoro-3-isopropoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 1236365-81-3 | [3][4] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |

| Molecular Weight | 182.19 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

The presence of the polar carbonyl group suggests some affinity for polar solvents, while the aromatic ring and the isopropoxy group contribute to its nonpolar character, indicating potential solubility in a range of organic solvents. Understanding its solubility is critical for reaction optimization, purification, formulation, and bioavailability assessment in drug development[5][6].

The Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a solid to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

For 4-Fluoro-3-isopropoxybenzaldehyde, several factors will govern its solubility in a given organic solvent:

-

Polarity : The polarity of the solvent will play a crucial role. Solvents with a polarity that matches that of the solute will generally be more effective.

-

Hydrogen Bonding : While aldehydes cannot act as hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor[7][8][9]. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Dispersion Forces : The aromatic ring and the isopropoxy group will contribute to van der Waals forces, which will be significant in nonpolar solvents.

A qualitative prediction of solubility can be made by considering the properties of similar molecules. For instance, 4-Fluoro-3-phenoxybenzaldehyde is reported to be soluble in ethanol, acetone, and DMSO, and insoluble in water[10]. This suggests that 4-Fluoro-3-isopropoxybenzaldehyde will likely exhibit similar solubility in polar aprotic and polar protic solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the limited availability of quantitative solubility data, this section provides a detailed protocol for its experimental determination using the widely accepted shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

4-Fluoro-3-isopropoxybenzaldehyde (≥98% purity)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes